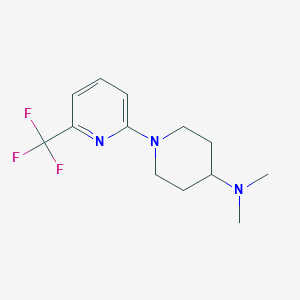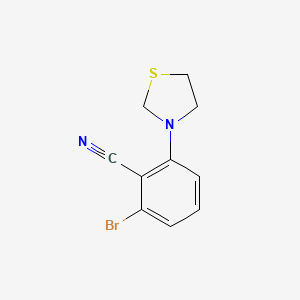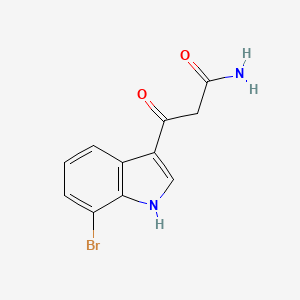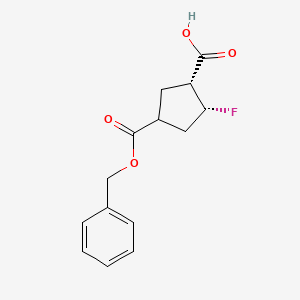
2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
The compound and its derivatives have been utilized in the synthesis of a range of novel organic compounds. For instance, Katritzky et al. (2001) explored the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines through cyclizations involving 2-(arylsulfanyl)ethylamines, demonstrating the compound's utility in generating novel heterocyclic structures [Katritzky, Xu, He, & Mehta, 2001]. This synthesis pathway opens avenues for creating diverse molecules with potential biological activities.
Catalytic Functions and Reactivity
Taki et al. (2002) investigated the copper(I)-dioxygen reactivity using bidentate ligands derived from 2-(2-pyridyl)ethylamine, showcasing the fine-tuning of catalytic activities through structural modifications of the ligands. This research highlights the importance of such compounds in understanding and enhancing metal-mediated oxidative processes, which are crucial in various chemical transformations [Taki, Teramae, Nagatomo, Tachi, Kitagawa, Itoh, & Fukuzumi, 2002].
Anticancer Activity
A notable study by Pathi et al. (2010) on GT-094, a compound containing a disulfide pharmacophore similar to the query compound, demonstrated its efficacy in inhibiting colon cancer cell growth. This was achieved through the activation of a reactive oxygen species-microRNA pathway, underscoring the potential therapeutic applications of such compounds in cancer treatment [Pathi, Jutooru, Chadalapaka, Sreevalsan, Anand, Thatcher, & Safe, 2010].
Polymer Chemistry
In the field of polymer chemistry, Kharas et al. (2013) synthesized copolymers incorporating alkoxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, demonstrating the application of related compounds in creating materials with unique properties. This work contributes to the development of novel polymeric materials with potential applications in various industries [Kharas, Delgado, Anderson, Bajor, Colbert, Coleman, Gregory, Hayes, Lantin, Malecki, Murphy, Oprescu, Rydzon, & Timoshevskaya, 2013].
Propiedades
IUPAC Name |
2-[(2,3-dimethoxyphenyl)methylsulfanyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-13-10-5-3-4-9(11(10)14-2)8-15-7-6-12/h3-5H,6-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNDVGUAKKAENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1406277.png)


